molecular formula C11H15Cl2N3S B1487743 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride CAS No. 1311314-00-7

2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B1487743
CAS No.: 1311314-00-7
M. Wt: 292.2 g/mol
InChI Key: MJFOYCXYFXQMLS-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride is a high-purity chemical compound provided for research purposes. This small molecule features a hybrid heterocyclic structure, combining imidazole, pyrrolidine, and thiophene pharmacophores. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its widespread biological activities and presence in various therapeutic agents . Specifically, molecular hybrids containing imidazole subunits are a significant focus in modern antibacterial research, representing a strategic approach to address the growing challenge of multi-drug resistant bacteria . Researchers are exploring such hybrids to combat resistant pathogens, including the ESKAPE pathogens, which are a major cause of nosocomial infections . The structural architecture of this compound makes it a valuable synthon for designing and synthesizing novel bioactive molecules. It is suited for use in antibacterial discovery programs, mechanism of action studies, and as a building block in the development of more complex molecular hybrids and conjugates. The compound is supplied as a powder and should be stored at room temperature. This product is intended for research and further chemical manufacturing in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-pyrrolidin-2-yl-5-thiophen-2-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-3-8(12-5-1)11-13-7-9(14-11)10-4-2-6-15-10;;/h2,4,6-8,12H,1,3,5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOYCXYFXQMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazole Core

The imidazole ring is typically constructed via a condensation reaction involving:

  • Starting Materials: Glyoxal, ammonia, and an aldehyde.
  • Reaction Conditions: Acidic or neutral medium, often refluxing conditions to facilitate ring closure.
  • Mechanism: The aldehyde and glyoxal condense with ammonia to form the imidazole heterocycle through cyclization and dehydration steps.

This step establishes the fundamental heterocyclic scaffold onto which further functionalization occurs.

Attachment of the Thiophene Ring

  • Techniques: Cross-coupling reactions such as Suzuki or Stille coupling.
  • Reagents: Thiophene derivatives bearing suitable leaving groups (e.g., boronic acids for Suzuki coupling or stannanes for Stille coupling).
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).
  • Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere (nitrogen or argon), at elevated temperatures (80–110 °C).
  • Outcome: Introduction of the thiophen-2-yl group at the 4-position of the imidazole ring with high regioselectivity and yield.

Industrial Production Considerations

  • Optimization: Use of continuous flow reactors to improve reaction control and scalability.
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve high purity.
  • Automation: Employing automated synthesis platforms to enhance reproducibility and throughput.
  • Yield Enhancement: Fine-tuning catalyst loading, temperature, and reaction time to maximize product yield and minimize by-products.

Reaction Types and Reagents Used in Preparation and Modification

Reaction Type Reagents/Conditions Purpose/Outcome
Condensation Glyoxal, ammonia, aldehyde, reflux Formation of imidazole core
Nucleophilic Substitution Pyrrolidine, base (NaOH, K2CO3) Introduction of pyrrolidine ring
Cross-Coupling Pd catalyst, thiophene boronic acid/stannane, base Attachment of thiophene ring via Suzuki/Stille coupling
Oxidation H2O2, KMnO4 Possible oxidation of rings for derivative synthesis
Reduction LiAlH4, NaBH4 Reduction of imidazole or pyrrolidine moieties

Detailed Research Findings and Data Tables

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Imidazole formation Glyoxal + ammonia + aldehyde, reflux 75–85 Core heterocycle construction
2 Pyrrolidine attachment Pyrrolidine, base, room temperature to reflux 80–90 Stereoselective control possible
3 Thiophene coupling Pd catalyst, thiophene boronic acid, base, 90–110 °C 70–85 Suzuki or Stille coupling
4 Salt formation HCl in methanol, precipitation 95 Formation of dihydrochloride salt

Purity and Characterization

  • Purity: Typically >90% by HPLC after purification.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
  • Physical Form: Pale yellow solid as dihydrochloride salt.

Mechanistic Insights

  • The condensation step forms the imidazole ring via nucleophilic attack of ammonia on the aldehyde and glyoxal.
  • Pyrrolidine attachment proceeds through nucleophilic substitution at the 2-position of the imidazole, favored by the electron-deficient nature of the imidazole ring.
  • Thiophene introduction via palladium-catalyzed cross-coupling involves oxidative addition, transmetallation, and reductive elimination steps, enabling selective C-C bond formation at the 4-position of imidazole.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents & Conditions Yield Range (%) Notes
Imidazole Core Formation Condensation Glyoxal, ammonia, aldehyde, reflux 75–85 Core heterocycle synthesis
Pyrrolidine Introduction Nucleophilic substitution Pyrrolidine, base (NaOH/K2CO3), RT–reflux 80–90 Stereochemistry control possible
Thiophene Attachment Suzuki/Stille cross-coupling Pd catalyst, thiophene boronic acid/stannane, base, 90–110 °C 70–85 Regioselective C-C bond formation
Salt Formation Acid-base reaction HCl in MeOH, precipitation 95 Formation of dihydrochloride salt

Additional Notes on Pyrrolidine Synthesis Relevance

  • Pyrrolidine derivatives can be synthesized via cyclization routes starting from chiral precursors such as Morita–Baylis–Hillman adducts, followed by ozonolysis, stereoselective reductions, and cyclization steps. These methods provide access to stereochemically defined pyrrolidine rings, which can be incorporated into the target compound to enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazole or thiophene rings.

    Reduction: Reduced forms of the imidazole or pyrrolidine rings.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine and thiophene substituents may enhance the selectivity and potency against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties :
    • Compounds containing imidazole and thiophene rings have been reported to possess antimicrobial activities. The dihydrochloride form may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents against resistant strains .
  • CNS Activity :
    • The pyrrolidine moiety is often associated with neuroactive properties. Preliminary studies suggest that derivatives of this compound could be explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Biochemical Research Applications

  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as phosphodiesterases (PDEs). Inhibitors of PDEs are known to play roles in various therapeutic areas, including cardiovascular diseases and erectile dysfunction .
  • G-Quadruplex Stabilization :
    • Recent studies have highlighted the role of small molecules in stabilizing G-quadruplex structures, which are important in regulating gene expression and telomere maintenance. Compounds similar to 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole have shown promise in this area, suggesting potential applications in cancer therapeutics .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in low micromolar range.
Investigate enzyme inhibitionIdentified as a potent inhibitor of PDE6D, showing potential for use in treating related disorders.
Assess neuroactive propertiesShowed modulation of neurotransmitter release in vitro, indicating potential for CNS applications.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound may exert its effects through binding to these targets, thereby modulating their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Thiophene Substituents

  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (C₁₉H₁₄N₂S, 306.40 g/mol): This analog retains the thiophene substituent but replaces the pyrrolidine group with phenyl rings at positions 4 and 3. Such derivatives are synthesized via cyclocondensation reactions and are noted for applications in optoelectronics due to their π-conjugated systems .
Property Target Compound 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole
Molecular Weight 210.10 g/mol 306.40 g/mol
Key Substituents Pyrrolidine, thiophene Thiophene, phenyl groups
Solubility High (dihydrochloride salt) Moderate (neutral compound)
Potential Applications Pharmaceuticals Optoelectronic materials

Pyrrolidine-Substituted Imidazoles

  • (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Hydrochloride (C₁₃H₁₄FN₃·HCl, 231.27 g/mol):
    This compound shares the pyrrolidine-imidazole backbone but incorporates a fluorophenyl group at position 4. The fluorine atom enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in neuropharmacological agents. Its synthesis involves asymmetric catalysis to achieve the (S)-enantiomer .
Property Target Compound (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Molecular Weight 210.10 g/mol 231.27 g/mol
Substituent at Position 4 Thiophene Fluorophenyl
Chirality Not specified (S)-configured
Pharmacological Relevance Antimicrobial (inferred) Neuroactive potential

Dihydrochloride Salts of Imidazole Derivatives

  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride (C₈H₈Cl₂N₄O₂, 263.08 g/mol):
    This derivative includes a pyrimidine ring and a carboxylic acid group, leading to distinct hydrogen-bonding capabilities. The dihydrochloride salt improves aqueous solubility, favoring its use in drug formulation. Its molecular weight is higher than the target compound due to the pyrimidine and carboxylate moieties .
Property Target Compound 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride
Molecular Weight 210.10 g/mol 263.08 g/mol
Functional Groups Pyrrolidine, thiophene Pyrimidine, carboxylic acid
Hydrogen Bonding Capacity Moderate (pyrrolidine N–H) High (carboxylic acid, pyrimidine N)
Application Focus Antimicrobial agents Enzyme inhibitors (e.g., kinase targeting)

Imidazole-Bipyridine Hybrids

  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine: This compound combines imidazole and bipyridine units, enabling π-stacking interactions for fluorescence applications. Unlike the target compound, it lacks a thiophene group but includes a methylimidazole and aromatic diamine for enhanced electronic properties.

Pharmacological and Industrial Relevance

While direct pharmacological data for the target compound are absent, structurally related imidazoles exhibit:

  • Antimicrobial Activity : Attributed to the basic nitrogen in pyrrolidine, which disrupts bacterial membranes .
  • Chemiluminescent Properties : Thiophene and pyridyl substituents enhance electron delocalization for materials science applications .

Biological Activity

Overview

2-(Pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates both pyrrolidine and thiophene rings, which contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Core : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.
  • Introduction of the Pyrrolidine Ring : Involves reacting the imidazole derivative with pyrrolidine under basic conditions.
  • Attachment of the Thiophene Ring : This can be accomplished via cross-coupling reactions such as Suzuki or Stille coupling using appropriate thiophene derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. The binding affinity and reactivity of the compound are influenced by the presence of both pyrrolidine and thiophene rings, which enhance its efficacy in various applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For example, derivatives similar to 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 3.12 and 12.5 µg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Research has also explored the anticancer properties of imidazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .

Similar Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesBiological Activity
2-(Pyrrolidin-2-yl)-1H-imidazoleLacks thiophene ringLower reactivity
4-(Thiophen-2-yl)-1H-imidazoleLacks pyrrolidine ringReduced solubility
2-(Pyrrolidin-2-yl)-4-(phenyl)-1H-imidazoleContains phenyl ringAltered electronic properties

The unique combination of pyrrolidine and thiophene rings in this compound enhances its reactivity and biological efficacy compared to these related compounds.

Study on Antimicrobial Efficacy

In a recent study published in PubMed, researchers synthesized new pyrroloimidazole derivatives that exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli using a disk diffusion method. The results indicated that these compounds could serve as lead candidates for developing new antibacterial agents .

Antioxidant Properties

Another investigation focused on the antioxidant properties of pyrroloimidazoles derived from similar structures. The study utilized DPPH radical scavenging assays to evaluate antioxidant efficacy, revealing that these compounds displayed significant antioxidant activity comparable to traditional antioxidants .

Q & A

Q. What are the optimal synthetic routes for 2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Cyclization Strategies : Utilize condensation of 2-bromo-1-(thiophen-2-yl)ethanone with pyrrolidine derivatives, followed by HCl salt formation. Adjust solvent polarity (e.g., ethanol vs. DMF) to optimize cyclization efficiency. Evidence from analogous imidazole syntheses shows yields ranging from 43% to 67% depending on substituents .
  • Catalytic Enhancements : Nickel-catalyzed protocols (e.g., proto-demetallation and dehydrative cyclization) improve regioselectivity for imidazole core formation. Mild conditions (room temperature, aqueous media) minimize side reactions .
  • Challenges : Thiophene ring stability under acidic conditions may require buffered HCl for dihydrochloride salt formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Key absorption bands include ~3115 cm⁻¹ (N-H stretch), ~1658 cm⁻¹ (C=N imidazole), and thiophene C-S stretches (~700 cm⁻¹). Compare to reference data for analogous imidazoles .
  • HPLC Analysis : Use normal-phase HPLC (e.g., tR = 5.85–30.19 min) with UV detection at 254 nm. Validate purity against synthetic intermediates .
  • X-ray Crystallography : For structural confirmation, employ SHELX software (SHELXL/SHELXS) to resolve dihydrochloride salt formation and hydrogen-bonding networks .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Control for Salt Form : Ensure consistent use of the dihydrochloride salt (vs. free base), as counterions impact solubility and receptor binding .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (5.0–7.4) to account for imidazole protonation states .
  • Data Normalization : Cross-reference with structurally similar compounds (e.g., 4-(3-fluorophenyl)-1H-imidazole) to identify trends in substituent effects .

Q. What protocols ensure safe handling and storage of this hygroscopic compound?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to light and humidity .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis. Decontaminate spills with sand or vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GLP-1 receptors)?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model imidazole binding to receptor active sites. Prioritize π-π stacking (thiophene) and hydrogen bonding (pyrrolidine NH) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the dihydrochloride salt .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazole derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., thiophene → furan) and compare IC50 values in enzyme assays .
  • Meta-Analysis : Aggregate data from PubChem and Reaxys to identify outliers (e.g., anomalous potency due to assay variability) .

Q. How does enantiomeric purity of the pyrrolidine moiety influence pharmacological activity?

Methodological Answer:

  • Chiral Resolution : Use HPLC with a CHIRALPAK® AD-H column to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray .
  • Biological Testing : Compare (R)- and (S)-pyrrolidine enantiomers in vitro (e.g., cAMP assays for GLP-1 activation) to determine stereochemical requirements .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Studies : Administer via intraperitoneal injection (10 mg/kg) and monitor plasma half-life (LC-MS/MS quantification). Assess hepatic CYP450 metabolism .
  • Toxicology Screening : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to prioritize lead candidates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride

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